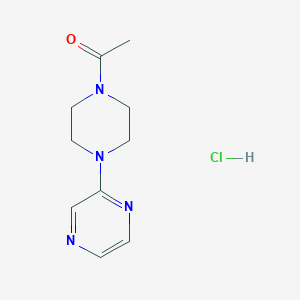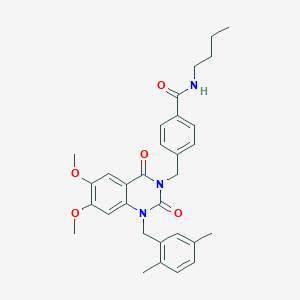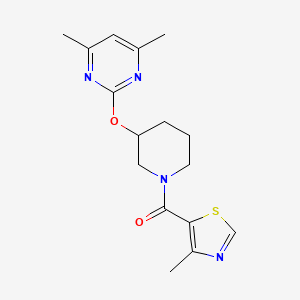![molecular formula C14H13ClN2O3S B2361782 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380166-87-8](/img/structure/B2361782.png)
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly specific and potent inhibitor of a protein called factor Xa, which plays a key role in blood clotting. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine works by binding to the active site of factor Xa, preventing it from interacting with other proteins involved in blood clotting. This leads to a decrease in the formation of blood clots, which can be beneficial in the treatment of thrombotic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine have been extensively studied. The compound has been shown to effectively inhibit factor Xa activity in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 6-8 hours in rats. Additionally, the compound has been shown to have a low propensity for off-target effects, making it a promising candidate for the development of anticoagulant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine in lab experiments is its high specificity for factor Xa. This allows for the selective inhibition of factor Xa activity, without affecting other proteins involved in blood clotting. Additionally, the compound has a low propensity for off-target effects, making it a reliable research tool. However, one limitation of using the compound in lab experiments is its high cost, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the research on 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One potential direction is the development of anticoagulant drugs based on the compound. Another potential direction is the study of the compound's effects on other biological processes, such as inflammation and angiogenesis. Additionally, the development of more cost-effective synthesis methods for the compound may increase its accessibility to researchers.
Métodos De Síntesis
Several methods have been developed for the synthesis of 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine. One of the most common methods involves the reaction of 4-chlorophenylsulfonyl chloride with 3-aminopyridine to form 4-(4-chlorophenylsulfonyl)pyridin-3-amine. This intermediate is then reacted with azetidine-3-carboxylic acid to yield 4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine.
Aplicaciones Científicas De Investigación
4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine has been extensively studied for its potential use in scientific research. Its ability to inhibit factor Xa makes it a promising candidate for the development of anticoagulant drugs. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as thrombosis and atherosclerosis. Additionally, the compound has been used as a research tool to study the role of factor Xa in various biological processes.
Propiedades
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-11-1-3-14(4-2-11)21(18,19)17-9-13(10-17)20-12-5-7-16-8-6-12/h1-8,13H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZUKIURCGKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)

![2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2361702.png)
![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)
![[({(4-Methylbenzyl)[(5-methyl-2-furyl)methyl]-amino}carbonothioyl)amino]acetic acid](/img/structure/B2361709.png)


![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)


